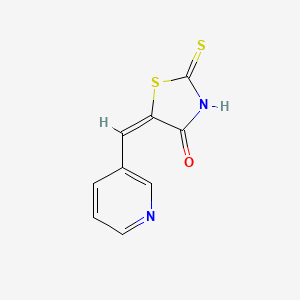

2-Mercapto-5-pyridin-3-ylmethylene-thiazol-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(5E)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2OS2/c12-8-7(14-9(13)11-8)4-6-2-1-3-10-5-6/h1-5H,(H,11,12,13)/b7-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCMBSDRTRVIVGG-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=C2C(=O)NC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=C/2\C(=O)NC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Mercapto 5 Pyridin 3 Ylmethylene Thiazol 4 One and Its Analogues

General Synthetic Strategies for Thiazolidin-4-one Derivatives

The construction of the thiazolidin-4-one scaffold is a well-documented area of organic synthesis, with several reliable methods available for creating its diverse derivatives.

One-pot multicomponent reactions (MCRs) are highly efficient for the synthesis of thiazolidin-4-ones, as they combine multiple operational steps without the need for isolating intermediates, thereby saving time and resources. uomustansiriyah.edu.iq A common MCR for synthesizing 2,3-disubstituted thiazolidin-4-ones involves the reaction of an amine, an aldehyde, and mercaptoacetic acid. nih.govtandfonline.com This reaction typically proceeds through the initial formation of an imine from the amine and aldehyde, which is then attacked by the sulfur nucleophile of mercaptoacetic acid, followed by intramolecular cyclization to form the thiazolidin-4-one ring. nih.govresearchgate.net Various catalysts can be employed to facilitate this reaction, and the conditions can often be tailored to be environmentally benign. nih.gov

The general mechanism for this one-pot synthesis can be visualized in two primary pathways. In the first, the aldehyde and amine react to form an imine intermediate. Mercaptoacetic acid then adds to the imine, followed by cyclization to yield the thiazolidin-4-one. nih.gov Alternatively, the aldehyde, amine, and mercaptoacetic acid can form an amide intermediate which then undergoes cyclocondensation to form the final product. nih.gov

A variation of this approach for the synthesis of 5-arylidene-2-imino-4-thiazolidinones involves the one-pot reaction of a thiourea, chloroacetic acid, and an aldehyde. nih.govresearchgate.net This method is particularly relevant for the synthesis of compounds with an exocyclic double bond at the 5-position.

Table 1: Examples of One-Pot Syntheses of Thiazolidin-4-one Derivatives

| Reactants | Catalyst/Solvent | Product Type | Reference |

|---|---|---|---|

| Amine, Aldehyde, Mercaptoacetic Acid | BF3, p-toluenesulfonic acid (PTSA) | 2,3-Disubstituted thiazolidin-4-ones | nih.gov |

| Thiourea, Chloroacetic Acid, Aldehyde | Microwave irradiation (solvent-free) | 5-Arylidene-2-imino-4-thiazolidinones | nih.gov |

| 2-Amino-1,3,4-thiadiazole, Mercaptoacetic Acid, Arenealdehydes | Not specified | 1,3-Thiazolidin-4-ones with a thiadiazole moiety | researchgate.net |

Thiosemicarbazide (B42300) and its derivatives are valuable precursors for the synthesis of various heterocyclic compounds, including thiazolidin-4-ones. A common approach involves the reaction of a thiosemicarbazone with a haloacetic acid, such as chloroacetic acid or bromoacetic acid, in the presence of a base like anhydrous sodium acetate (B1210297). researchgate.netnih.gov The thiosemicarbazone is initially prepared by the condensation of thiosemicarbazide with an appropriate aldehyde or ketone. researchgate.net

The subsequent cyclization reaction proceeds via nucleophilic attack of the sulfur atom of the thiosemicarbazone on the α-carbon of the haloacetic acid, followed by intramolecular condensation to form the 2-imino-thiazolidin-4-one ring. researchgate.net This method provides a straightforward route to thiazolidinones with a hydrazono group at the 2-position.

The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon double bonds and is frequently employed in the synthesis of 5-arylidenethiazolidin-4-ones. ekb.eg This reaction involves the condensation of an active methylene (B1212753) compound, in this case, a thiazolidin-4-one derivative, with an aldehyde or ketone in the presence of a basic catalyst. ekb.egnih.gov

For the synthesis of the target compound, a pre-formed 2-mercapto-thiazol-4-one (rhodanine) can be reacted with pyridine-3-carbaldehyde. The active methylene group at the C-5 position of the rhodanine (B49660) ring undergoes condensation with the aldehyde to form the exocyclic double bond. researchgate.net Various catalysts and reaction conditions can be used to promote this condensation, including piperidine (B6355638) in ethanol (B145695), or the use of microwave irradiation to accelerate the reaction. derpharmachemica.commdpi.com

In some synthetic strategies, the Knoevenagel condensation is part of a one-pot, three-component reaction. For instance, an amine, carbon disulfide, and chloroacetyl chloride can react in the presence of a base, followed by the addition of an aldehyde to yield a 5-arylidenethiazolidin-4-one derivative. nih.gov

Specific Precursors and Reaction Pathways for 2-Mercapto-5-pyridin-3-ylmethylene-thiazol-4-one Synthesis

The synthesis of 2-Mercapto-5-pyridin-3-ylmethylene-thiazol-4-one specifically relies on the strategic use of pyridine-3-carbaldehyde and a thiazolidinone precursor containing a mercapto group.

Pyridine-3-carbaldehyde is a key building block for introducing the pyridin-3-ylmethylene moiety at the 5-position of the thiazolidin-4-one ring. This is typically achieved through a Knoevenagel condensation reaction with a suitable thiazolidinone precursor, such as rhodanine (2-thioxo-thiazolidin-4-one). researchgate.net The reaction is generally catalyzed by a base and can be performed under various conditions, including conventional heating or microwave irradiation to enhance reaction rates and yields. derpharmachemica.commdpi.com

The reactivity of the aldehyde group in pyridine-3-carbaldehyde allows for its condensation with the active methylene group of the thiazolidinone ring, leading to the formation of a stable exocyclic double bond. researchgate.net The choice of solvent and catalyst can influence the efficiency and outcome of the reaction.

Table 2: Knoevenagel Condensation for the Synthesis of 5-Arylidenethiazolidin-4-ones

| Thiazolidinone Precursor | Aldehyde | Catalyst/Solvent | Product | Reference |

|---|---|---|---|---|

| Rhodanine | Aromatic Aldehydes | Alum/Microwave | 5-Arylidenerhodanines | derpharmachemica.com |

| Rhodanine | Vanillin | Choline Chloride/Urea (DES) | 5-(4-Hydroxy-3-methoxybenzylidene)rhodanine | researchgate.net |

| Thiazolidine-2,4-dione | Benzaldehyde | Piperidine/Ethanol | 5-Benzylidene-thiazolidine-2,4-dione | nih.gov |

Mercaptoacetic acid (thioglycolic acid) is a fundamental precursor in the synthesis of the thiazolidin-4-one ring. nih.govrsc.org In multicomponent reactions, it provides both the sulfur atom and a two-carbon unit of the heterocyclic ring. tandfonline.com The thiol group of mercaptoacetic acid acts as a nucleophile, attacking the imine intermediate, while the carboxylic acid group participates in the subsequent intramolecular cyclization via dehydration to form the lactam ring of the thiazolidin-4-one. researchgate.netresearchgate.net

Alternatively, mercaptoacetic acid can be used to prepare the rhodanine precursor itself. The reaction of an amine with carbon disulfide, followed by treatment with chloroacetic acid (derived from mercaptoacetic acid), can yield rhodanine derivatives. nih.gov These rhodanines can then be used in a subsequent Knoevenagel condensation with pyridine-3-carbaldehyde to afford the final product.

S-Alkylation and other Derivatization Strategies

The thiol group at the C2 position of the thiazol-4-one ring is a key site for chemical modification, primarily through S-alkylation. This reaction allows for the introduction of a diverse range of functional groups, enabling the exploration of structure-activity relationships for various applications. The synthesis of S-alkylated derivatives typically involves the reaction of the parent 2-mercaptothiazol-4-one with various alkylating agents, such as alkyl or benzyl (B1604629) halides. researchgate.netmdpi.comdoi.org These reactions are generally carried out in the presence of a base, such as potassium carbonate or sodium ethoxide, in a polar solvent like ethanol or dimethylformamide (DMF).

The reaction proceeds via the deprotonation of the acidic thiol proton, forming a thiolate anion which then acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent. This process results in the formation of a new carbon-sulfur bond, yielding the 2-(alkylthio) or 2-(benzylthio) derivatives. The choice of base, solvent, and reaction temperature can be optimized to achieve high yields and purity of the desired products. mdpi.com

Beyond simple alkylation, other derivatization strategies can be employed. For instance, reaction with ω-dihaloalkanes can lead to either mono-S-alkylated products bearing a terminal halogen or symmetrical bis-thiazole compounds, depending on the reaction conditions and stoichiometry of the reactants. mdpi.com These derivatization approaches are instrumental in creating a library of compounds with varied lipophilicity and electronic properties, which is crucial for medicinal chemistry and materials science.

Advanced Synthetic Techniques and Green Chemistry Protocols

In alignment with the principles of green chemistry, modern synthetic methods focus on reducing reaction times, increasing energy efficiency, and minimizing the use of hazardous solvents. Several advanced techniques have been successfully applied to the synthesis of thiazol-4-one derivatives.

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. sruc.ac.ukresearchgate.net For the synthesis of thiazol-4-one derivatives, microwave-assisted protocols can dramatically reduce reaction times from hours to minutes and often result in higher product yields. researchgate.netbenthamscience.comsphinxsai.com This acceleration is attributed to the efficient and uniform heating of the reaction mixture by microwaves, which can lead to faster reaction rates and fewer side products. sruc.ac.uk The one-pot, three-component synthesis of thiazole (B1198619) and pyrimidine (B1678525) derivatives, for example, has been shown to be highly efficient under microwave irradiation. sphinxsai.comnih.govnih.gov This technique is particularly beneficial for multi-component reactions, providing a rapid and an environmentally friendly pathway to complex heterocyclic structures. benthamscience.com

Moving away from volatile organic solvents is a primary goal of green chemistry. Syntheses conducted under solvent-free conditions or in water are highly desirable. Several protocols for the synthesis of thiazole derivatives have been developed that operate under these environmentally benign conditions. bepls.com For instance, catalyst-free reactions in water have been reported for the synthesis of certain thiazole derivatives, offering high yields and a simple, eco-friendly procedure. bepls.com These methods not only reduce the environmental impact but also simplify the purification process, as the products can often be isolated by simple filtration.

Chemical Characterization and Structural Elucidation of Synthesized Compounds

The definitive identification of synthesized compounds relies on a combination of modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this characterization process.

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of the synthesized 2-mercapto-5-pyridin-3-ylmethylene-thiazol-4-one and its derivatives. rsc.orguobasrah.edu.iqrsc.org

In the ¹H NMR spectrum, specific protons in the molecule give rise to characteristic signals. For the parent compound and its S-alkylated analogues, key resonances include:

Aromatic Protons: The protons on the pyridine (B92270) ring and any other aromatic substituents appear in the downfield region, typically between δ 7.0 and 9.0 ppm. Their specific chemical shifts and coupling patterns (e.g., doublets, triplets, multiplets) provide information about the substitution pattern on the ring.

Ylidene Proton (=CH): The proton attached to the exocyclic double bond at the C5 position typically appears as a singlet in the range of δ 7.5-8.5 ppm.

Alkyl Protons (S-CH₂/S-CH₃): In S-alkylated derivatives, the protons of the alkyl group attached to the sulfur atom give signals in the upfield region. For example, the methylene protons (S-CH₂) adjacent to the sulfur typically resonate between δ 3.0 and 4.5 ppm, while methyl protons (S-CH₃) appear further upfield.

NH Proton: The proton of the thiazolidinone ring, if present, can appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides complementary information about the carbon skeleton:

Carbonyl Carbon (C=O): The carbonyl carbon of the thiazol-4-one ring is highly deshielded and appears at a characteristic downfield chemical shift, typically in the range of δ 165-175 ppm.

Thione Carbon (C=S): In the parent mercapto compound, the C2 carbon (as part of a thione tautomer) would resonate at a very low field, often >180 ppm.

Aromatic and Olefinic Carbons: The carbons of the pyridine ring and the exocyclic double bond (C5 and the attached ylidene carbon) appear in the region of δ 110-160 ppm.

Alkyl Carbons: The carbons of the S-alkyl groups resonate in the upfield region of the spectrum.

By carefully analyzing the chemical shifts, signal multiplicities, and integration values from both ¹H and ¹³C NMR spectra, the precise structure of the synthesized compounds can be unambiguously confirmed. nih.govresearchgate.netnih.gov

Below is a representative table of NMR data for related structures, illustrating the typical chemical shifts observed for key nuclei.

| Functional Group | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Pyridine-H | 7.2 - 8.6 | 123 - 150 |

| Ylidene =CH | 7.9 - 8.3 | 120 - 140 |

| Ar-CH₃ | 2.3 - 2.4 | ~21 |

| S-CH₂-Ar | 4.2 - 4.5 | ~30 - 45 |

| Thiazolidinone C=O | N/A | 166 - 172 |

| Thiazolidinone C=S/C-S | N/A | >180 / ~160-165 |

Note: The data presented in this table are generalized from typical values for similar thiazolidinone structures and are for illustrative purposes. scielo.brrasayanjournal.co.in

Mass Spectrometry (MS, HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula of the synthesized molecule.

For a related compound, (Z)-3-Amino-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one, the protonated molecule [M+H]⁺ was observed and its exact mass was determined by HRMS using the electrospray ionization (ESI) technique. researchgate.net The calculated m/z value for C₉H₈N₃OS₂ was 238.0109, and the found value was also 238.0109, confirming the elemental composition. researchgate.net

Based on this, the expected HRMS data for 2-Mercapto-5-pyridin-3-ylmethylene-thiazol-4-one would be calculated for its molecular formula, C₉H₇N₂OS₂. The fragmentation pattern in the mass spectrum would provide further structural information, showing characteristic fragments resulting from the cleavage of the thiazolidinone and pyridine rings.

| Compound | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| (Z)-3-Amino-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one | [M+H]⁺ | 238.0109 | 238.0109 | researchgate.net |

Infrared Spectroscopy (IR)

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of a thiazol-4-one derivative will exhibit characteristic absorption bands corresponding to the various bonds within its structure.

For instance, the IR spectrum of a similar thiazolidinone derivative showed characteristic peaks for the C=O stretching of the thiazolidinone ring, C=N stretching, and C-S stretching. nahrainuniv.edu.iq Specifically, for N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide, characteristic IR peaks were observed at 3140 and 3100 cm⁻¹ (N-H stretching), 2924 cm⁻¹ (C-H stretching), and 1693 cm⁻¹ (C=O stretching). nih.gov

For 2-Mercapto-5-pyridin-3-ylmethylene-thiazol-4-one, the expected IR spectrum would show absorption bands for:

N-H stretching: around 3100-3300 cm⁻¹

C-H stretching (aromatic and vinylic): around 3000-3100 cm⁻¹

C=O stretching (amide I): around 1670-1710 cm⁻¹

C=C and C=N stretching: around 1550-1650 cm⁻¹

C-S stretching: around 600-800 cm⁻¹

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| N-H stretch | 3100-3300 |

| C-H stretch (aromatic/vinylic) | 3000-3100 |

| C=O stretch (amide I) | 1670-1710 |

| C=C and C=N stretch | 1550-1650 |

| C-S stretch | 600-800 |

Elemental Analysis

Elemental analysis is a crucial technique for confirming the elemental composition of a newly synthesized compound. The experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur are compared with the calculated values based on the proposed molecular formula.

For the analogue, (Z)-3-Amino-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one (C₉H₈N₃OS₂), the calculated elemental composition was C, 45.55%; H, 2.97%; N, 17.71%; S, 27.02%. researchgate.net The experimentally found values were C, 45.35%; H, 3.23%; N, 17.67%; S, 27.44%, which are in close agreement with the calculated values, thereby confirming the purity and the molecular formula of the compound. researchgate.net

For 2-Mercapto-5-pyridin-3-ylmethylene-thiazol-4-one (C₉H₇N₂OS₂), the theoretical elemental composition would be calculated and compared with experimental data to verify its structure.

| Compound | Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|

| (Z)-3-Amino-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one | C | 45.55 | 45.35 | researchgate.net |

| H | 2.97 | 3.23 | ||

| N | 17.71 | 17.67 | ||

| S | 27.02 | 27.44 |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique for monitoring the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate at different time intervals and eluting with an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be visualized. nih.govjmchemsci.com

In the synthesis of thiazolidinone derivatives, TLC is routinely used to determine the completion of the reaction. For example, in the synthesis of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives, the reaction was monitored by TLC to confirm its completion before proceeding with the work-up. nih.gov The choice of eluent is critical for achieving good separation of the components. A mixture of polar and non-polar solvents, such as ethyl acetate and hexane, is often employed. The spots on the TLC plate are typically visualized under UV light (254 nm). rsc.org

For the synthesis of 2-Mercapto-5-pyridin-3-ylmethylene-thiazol-4-one, a suitable mobile phase would be determined experimentally to achieve a clear separation between the starting materials (2-mercapto-thiazol-4-one and pyridine-3-carbaldehyde) and the final product. The Rf (retardation factor) value of the product would then be used as a reference for its identification.

Investigation of Biochemical and Cellular Activities in Vitro Studies

Comprehensive Biological Activity Spectrum of Thiazolidin-4-one Derivatives

Thiazolidin-4-one derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their structural versatility, arising from the potential for modification at positions 2, 3, and 5 of the core ring, allows for the synthesis of a wide array of molecules with diverse pharmacological profiles. nih.gov In vitro studies have revealed that these derivatives possess a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antitubercular, anticancer, and antiviral properties. nih.govnih.govmdpi.com This wide range of activities has established the thiazolidin-4-one scaffold as a "privileged structure" in the design and development of new therapeutic agents. nih.govmdpi.com

The emergence of multidrug-resistant pathogens presents a formidable challenge to global public health, necessitating the discovery of novel antimicrobial agents. nanobioletters.com Thiazolidin-4-one derivatives have been extensively investigated for their potential to address this need, demonstrating significant inhibitory activity against a wide range of pathogenic microbes, including bacteria and fungi. nih.govnih.govrsc.org

Thiazolidin-4-one derivatives have consistently demonstrated notable efficacy against various Gram-positive bacteria. Studies have shown that these compounds can exhibit potent activity, in some cases exceeding that of established antibiotics. rsc.org For instance, certain novel thiazolidin-4-one derivatives have displayed significant inhibitory activity against Staphylococcus aureus and Bacillus subtilis. nih.gov

The antibacterial effect is often influenced by the specific chemical groups attached to the thiazolidin-4-one core. One study reported that a series of (Z)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one derivatives showed potent activity against Methicillin-resistant Staphylococcus aureus (MRSA), with some compounds exhibiting a Minimum Inhibitory Concentration (MIC) value of 1 µg/mL. nih.gov Another thiazolidinone derivative, TD-H2-A, demonstrated potent activity against a range of Gram-positive bacteria, including MRSA and vancomycin-resistant strains, with MIC values ranging from 0.06 to 100 µg/mL. asm.org The activity of these compounds is often attributed to their ability to interfere with essential bacterial processes, such as cell wall synthesis by inhibiting enzymes like MurB. nih.govrsc.org

| Compound Class/Derivative | Bacterial Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| (Z)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one derivatives (e.g., 7c, 9c) | MRSA (3167 and 3506) | MIC | 1 µg/mL | nih.gov |

| (Z)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one derivative (9c) | Bacillus subtilis | MIC | 2 µg/mL | nih.gov |

| TD-H2-A | S. aureus, MRSA, GISA, VRE, B. subtilis | MIC Range | 0.06 - 100 µg/mL | asm.org |

| 2,3-diaryl-thiazolidin-4-ones (Compound 5) | S. aureus | MIC | 0.008–0.06 mg/mL | nih.gov |

| Thiazolidine-4-one derivatives (B1, B3) | Staphylococcus aureus, Bacillus subtilis | Zone of Inhibition | 7-13 mm | jpsbr.orgresearchgate.net |

The efficacy of thiazolidin-4-one derivatives extends to Gram-negative bacteria, which are often more challenging to treat due to their complex outer membrane. Various synthesized series of these compounds have been tested against strains like Escherichia coli and Pseudomonas aeruginosa. nanobioletters.comresearchgate.net Research has shown that specific structural modifications, such as the introduction of a 1,3,4-oxadiazole moiety, can enhance activity against Gram-negative strains. researchgate.net

For example, certain 2,3-diaryl-thiazolidin-4-ones were found to be more potent against P. aeruginosa than the standard antibiotic ampicillin (B1664943). nih.gov In another study, some 5-methylthiazole based thiazolidinones demonstrated good activity against E. coli, with several compounds showing higher potency than reference drugs against a resistant strain of E. coli. mdpi.com The mechanism of action is thought to involve the inhibition of key bacterial enzymes, such as E. coli Mur B, which is crucial for peptidoglycan biosynthesis. nih.gov

| Compound Class/Derivative | Bacterial Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 5-methylthiazole based thiazolidinones (Compound 12) | P. aeruginosa (resistant) | MIC | 67.5–135.1 µM | mdpi.com |

| 5-methylthiazole based thiazolidinones (Compounds 1, 4, 10, 13) | E. coli | MIC | Good activity reported | mdpi.com |

| 2,3-diaryl-thiazolidin-4-ones (Compounds 5, 8, 15) | P. aeruginosa (resistant) | MIC | More potent than ampicillin | nih.gov |

| Thiazolidine-4-one derivatives (B1, B3) | Escherichia coli, Pseudomonas aeruginosa | Zone of Inhibition | 7-13 mm | jpsbr.orgresearchgate.net |

In addition to their antibacterial properties, thiazolidin-4-one derivatives have demonstrated significant potential as antifungal agents. In vitro assessments against common fungal pathogens such as Candida albicans and Aspergillus niger have yielded promising results. researchgate.netresearchgate.net The antifungal activity of some thiazolidin-4-one compounds has been found to be comparable or even superior to that of established antifungal drugs like ketoconazole and bifonazole (B1667052). nih.govrsc.org

The structure-activity relationship is critical, with specific substitutions on the thiazolidinone ring enhancing antifungal efficacy. For instance, derivatives with a p-nitrophenylhydrazyl group at the 5-arylidine position have shown considerable antifungal properties. researchgate.net Docking studies suggest that the antifungal action may stem from the inhibition of crucial fungal enzymes like CYP51 (lanosterol 14α-demethylase), which is essential for ergosterol biosynthesis in the fungal cell membrane. nih.gov

| Compound Class/Derivative | Fungal Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 2,3-diaryl-thiazolidin-4-ones (Compound 5) | Various fungal strains | MIC/MFC | Activity exceeded or was equipotent to bifonazole and ketoconazole | nih.gov |

| 5-methylthiazole based thiazolidinones (Compound 10) | Various fungal strains | MIC | Most active in series; majority showed better activity than ketoconazole | mdpi.com |

| Substituted thiazolidin-4-ones (Hydroxy and Nitro derivatives) | C. albicans | MIC | More potent than fluconazole | nanobioletters.com |

| 4-thiazolidinone derivatives with p-nitrophenylhydrazyl arm | C. albicans, A. niger | Antifungal Activity | Considerable properties reported | researchgate.net |

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat, compounded by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.govnih.gov Thiazolidin-4-one derivatives have emerged as a versatile and promising scaffold in the search for new anti-tubercular agents. nih.govresearchgate.net Numerous studies have demonstrated that these compounds exhibit potent inhibitory activity against Mtb, with some derivatives showing MIC values lower than or comparable to first-line TB drugs. nih.govsemanticscholar.org

The structural flexibility of the thiazolidin-4-one core allows for modifications that enhance antimycobacterial activity. nih.gov For example, compounds containing halogen substitutions and various heterocyclic linkers have shown improved efficacy. nih.govsemanticscholar.org The mechanism of action for these derivatives is believed to involve the inhibition of essential mycobacterial enzymes such as InhA, DNA gyrase, and MmpL3, which are critical for cell wall synthesis and other vital functions. nih.govnih.govresearchgate.net Certain thiazolidin-4-one compounds have shown high effectiveness against the M. tuberculosis H37Rv and H37Ra strains, with MIC values in the range of 0.031–0.2 µg/mL. researchgate.net

| Compound Class/Derivative | Bacterial Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Thiazolidin-4-one derivatives (Compounds 82c, 82d, 84) | M. tuberculosis H37Rv | MIC | 0.05-0.2 μg/mL | researchgate.net |

| Thiazolidin-4-one derivative (Compound 108) | M. tuberculosis | MIC | 0.36 μM | researchgate.net |

| Thiazolidin-4-one derivatives (Compounds 115a-c, 116a-c) | M. tuberculosis H37Ra | MIC | 0.031-0.125 μg/mL | researchgate.net |

Inflammation is a complex biological response implicated in numerous diseases. Thiazolidin-4-one derivatives have been identified as a promising class of compounds with significant anti-inflammatory properties. nih.govmdpi.com In vitro and in vivo studies have demonstrated their potential to mitigate inflammatory processes. benthamdirect.comwisdomlib.org

The anti-inflammatory action of these derivatives is often linked to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX), particularly the COX-2 isoform. benthamdirect.comresearchgate.net For example, a series of synthesized 4-thiazolidinone derivatives showed significant anti-inflammatory activity in the carrageenan-induced rat paw edema model. benthamdirect.com Molecular docking studies have further supported these findings, showing that certain derivatives can effectively bind to the active site of the COX-2 enzyme. benthamdirect.com One study on a series of 3H-thiazolo[4,5-b]pyridin-2-ones explored their molecular mechanisms and found potential for inhibiting cyclooxygenase pathway enzymes. researchgate.net Another compound, AS3, a 2-mercapto-pyrimidin-4-one derivative, showed more potent anti-inflammatory activity than the standard drug diclofenac sodium. researchgate.net This suggests that the thiazolidin-4-one scaffold is a valuable starting point for developing new and effective anti-inflammatory agents.

Anti-Inflammatory Activity Assessment

In Vitro Protein Denaturation Inhibition Assays

Information regarding the in vitro protein denaturation inhibition activity of 2-Mercapto-5-pyridin-3-ylmethylene-thiazol-4-one is not available in the reviewed scientific literature.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzyme Inhibition Studies

While some thiazole (B1198619) derivatives have been investigated for their COX and LOX inhibitory potential, specific studies on 2-Mercapto-5-pyridin-3-ylmethylene-thiazol-4-one in this regard are not prominently documented in available research.

Anticancer and Anti-Proliferative Activity Evaluation

The anticancer and anti-proliferative properties of thiazole derivatives, including compounds structurally related to 2-Mercapto-5-pyridin-3-ylmethylene-thiazol-4-one, have been a subject of scientific investigation.

In Vitro Cytotoxicity Assays Against Human Cancer Cell Lines (e.g., MCF-7, HepG2, A549, HeLa)

Thiazole-containing compounds have demonstrated cytotoxic effects against a variety of human cancer cell lines. For instance, a series of novel 3-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazoles were evaluated for their in vitro anticancer activity against breast (MCF-7), liver (HepG2), and lung (A549) cancer cell lines. The results indicated that these compounds were active against MCF-7 and HepG2 cells, with some derivatives showing promising anticancer activity, comparable to the standard drug doxorubicin. Notably, the MCF-7 cell line was found to be slightly more sensitive to the tested compounds than the HepG2 cell line, while no activity was observed against the A549 lung cancer cell line for any of the synthesized compounds.

In another study, a benzimidazole derivative demonstrated dose-dependent cytotoxic effects against A549 (lung carcinoma), MCF-7 (breast carcinoma), and HepG2 (liver carcinoma) cell lines. This compound exhibited significant cytotoxicity against HepG2 cells, with a stronger effect than the reference drug cisplatin.

Furthermore, new pyrazole derivatives have been tested for their cytotoxic activity against the A549 human lung cancer cell line, with one compound showing effective inhibition of cell growth, suggesting its potential as a promising agent for lung cancer treatment. Similarly, metal complexes of a 1,2,4-triazoline-3-thione derivative were evaluated against human colon adenocarcinoma (HT29) and human lung (A549) cancer cell lines, with some complexes showing potential activity.

| Compound/Derivative | Cell Line | Activity | Reference |

|---|---|---|---|

| 3-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazoles | MCF-7 (Breast) | Active, slightly more sensitive than HepG2 | |

| 3-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazoles | HepG2 (Liver) | Active | |

| 3-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazoles | A549 (Lung) | Inactive | |

| Benzimidazole derivative (se-182) | HepG2 (Liver) | High cytotoxic effect (IC50 = 15.58 µM) | |

| Benzimidazole derivative (se-182) | A549 (Lung) | High cytotoxic effect (IC50 = 15.80 µM) |

Assessment of Cellular Apoptosis Induction Pathways (e.g., Caspase Activation, Mitochondrial Membrane Potential)

Structurally related 5-ene-2-arylaminothiazol-4(5H)-ones have been shown to induce apoptosis in breast cancer cells. These compounds were found to trigger both intrinsic and extrinsic apoptotic pathways, evidenced by a reduction in the mitochondrial membrane potential and the activation of caspases 7, 8, 9, and 10. Further analysis revealed that one of the novel compounds could influence the expression of key apoptotic proteins such as p53 and cytochrome C.

The induction of apoptosis is a key mechanism for many anticancer agents. For example, a Pd(II) complex of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine was shown to induce both early (18%) and late (32%) apoptosis in HCT-116 cells.

Cell Cycle Progression Analysis (e.g., G0/G1 arrest)

The investigation of cell cycle progression is crucial in understanding the anti-proliferative mechanisms of potential anticancer compounds. For instance, a Pd(II) complex of a thiazole derivative was found to cause cell cycle arrest in the G2/M phase in HCT-116 cells. In contrast, another study on novel thiazolyl-pyrazoline derivatives as EGFR inhibitors found that the promising compounds provoked a sub-G1 phase arrest in T-47D breast cancer cells, which is consistent with the expected outcome of EGFR inhibition.

Diverse Enzyme Inhibition Studies

Beyond the specific enzymes mentioned previously, the broader class of thiazole derivatives has been explored for inhibitory activity against various other enzymes. However, specific enzyme inhibition studies for 2-Mercapto-5-pyridin-3-ylmethylene-thiazol-4-one are not detailed in the currently available literature.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidation of monoamines and are involved in the progression of several neurological diseases. Research into compounds containing the thiazolidin-4-one scaffold has indicated their potential as MAO inhibitors. While direct studies on 2-Mercapto-5-pyridin-3-ylmethylene-thiazol-4-one are not extensively documented, related derivatives have been evaluated for their MAO-A and MAO-B inhibitory activities. The inhibitory potential is often influenced by the nature and position of substituents on the benzylidene and thiazolidinone rings.

Table 1: MAO Inhibition by Thiazolidinone Derivatives

| Compound Class | Target | Activity |

|---|---|---|

| Thiazolidinone Derivatives | MAO-A | Varies based on substitution |

| Thiazolidinone Derivatives | MAO-B | Varies based on substitution |

Cell Division Cycle Phosphatase (CDC25) Inhibition

Cell Division Cycle 25 (CDC25) phosphatases are key regulators of the cell cycle, and their overexpression is common in various cancers. Thiazolidinone derivatives have been investigated as potential inhibitors of CDC25 phosphatases. For instance, certain 2-(thienothiazolylimino)-1,3-thiazolidin-4-ones have been synthesized and evaluated for their ability to inhibit CDC25A. One such compound demonstrated inhibitory activity against CDC25A with an IC50 value in the micromolar range, suggesting that this class of compounds could serve as a basis for developing novel anticancer agents by targeting cell cycle progression. nih.gov The binding of these derivatives to the CDC25A protein has been shown to be reversible. nih.gov

Table 2: CDC25A Inhibition by a Thiazolidinone Derivative

| Compound | Target | IC50 (µM) |

|---|---|---|

| 2-(thienothiazolylimino)-1,3-thiazolidin-4-one derivative (Compound 6) | CDC25A | 6.2 ± 1.0 |

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications. Rhodanine (B49660), a related thiazolidine structure, and its derivatives have been explored as non-sulfonamide CA inhibitors. bohrium.comnih.gov Studies have shown that these compounds can exhibit inhibitory activity against several human CA (hCA) isoforms, including the cytosolic hCA II and the tumor-associated hCA IX. bohrium.comnih.gov The selectivity and potency of these derivatives are highly dependent on their substitution patterns. For example, rhodanine-benzylidene and rhodanine-hydrazine derivatives have shown selectivity against hCA II, while rhodanine-N-carboxylate derivatives are more selective for hCA IX. nih.gov

Table 3: Carbonic Anhydrase Inhibition by Rhodanine Derivatives

| Compound Class | Target Isoform | K_i (µM) |

|---|---|---|

| Rhodanine-benzylidene derivative (3b) | hCA II | 9.8 |

| Rhodanine-benzylidene derivative (3j) | hCA II | 46.4 |

| Rhodanine-hydrazine derivative (6d) | hCA II | 7.7 |

| Rhodanine-linked 1,2,4-oxadiazole derivative (8db) | hCA II | 4.7 |

PIM Kinase Inhibition

The PIM family of serine/threonine kinases is an attractive target for cancer therapy due to its role in cell proliferation and survival. nih.govfrontiersin.org Thiazolidine derivatives have been identified as potent inhibitors of PIM kinases. nih.gov High-throughput screening and subsequent optimization have led to the discovery of compounds with a pan-PIM isoform inhibition profile. nih.gov For example, imidazopyridazine-thiazolidinediones have been identified as novel PIM kinase inhibitors that interact with the ATP-binding pocket of the enzymes. frontiersin.org Another study identified 5-(3-Trifluoromethylbenzylidene)thiazolidine-2,4-dione as a selective and competitive inhibitor of Pim-1 and Pim-2 with respect to ATP. nih.gov

Table 4: PIM Kinase Inhibition by Thiazolidine Derivatives

| Compound | Target | IC50 | Ki |

|---|---|---|---|

| 5-(3-Trifluoromethylbenzylidene)thiazolidine-2,4-dione (4a) | Pim-1 | ~125 nM | 0.6 µM |

| Imidazopyridazine-thiazolidinediones (YPC-21440, YPC-21817) | Pan-Pim Kinases | Potent Inhibition | Not Reported |

| 5-((2-(3-N,N-dimethylsulfamoylamino)thiazol-4-yl)methylene)-2-thioxothiazolidin-4-one | Pan-Pim Kinases | Good Selectivity | Not Reported |

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibitors are a promising class of anticancer agents. The search for novel HDAC inhibitors has included various heterocyclic scaffolds. While specific data for 2-Mercapto-5-pyridin-3-ylmethylene-thiazol-4-one is not available, derivatives containing related benzothiazole and mercaptoamide structures have been investigated. nih.govnih.gov For instance, certain benzothiazole-bearing compounds have been identified as pan-HDAC inhibitors, with one compound showing high potency against HDAC6. nih.gov Mercaptoamides have also been designed as zinc-chelating groups in HDAC inhibitors, with some derivatives showing low micromolar inhibition. nih.gov

Table 5: HDAC Inhibition by Related Compound Classes

| Compound Class | Target | Activity |

|---|---|---|

| Benzothiazole Derivatives | Pan-HDACs (notably HDAC1, HDAC2, HDAC6) | IC50 < 150 nM (for lead compound) |

| Mercaptoamide Derivatives | HDACs | Low micromolar inhibition |

Matrix Metalloproteinase (MMP) Inhibition

Matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, playing a role in conditions like tissue damage and cancer. mdpi.com Thiazolidin-4-one derivatives have been designed and synthesized as MMP inhibitors. mdpi.com Studies have focused on their potential to inhibit specific MMPs, such as MMP-9. One study reported a 4-thiazolidinone derivative bearing a 4-carboxyphenyl substituent that inhibited MMP-9 at a nanomolar concentration. mdpi.compreprints.org

Table 6: MMP-9 Inhibition by a 4-Thiazolidinone Derivative

| Compound | Target | IC50 (nM) |

|---|---|---|

| 2-(1,2-benzothiazol-3-yl)-N-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)propanamide derivative (23) | MMP-9 | 40 |

Telomerase Inhibition

Telomerase is a reverse transcriptase that maintains telomere length and is a key target in cancer therapy. The search for telomerase inhibitors has explored a wide range of chemical compounds. While direct evidence for telomerase inhibition by 2-Mercapto-5-pyridin-3-ylmethylene-thiazol-4-one is lacking, related thiazole and isothiazolone derivatives have been identified as potent inhibitors. nih.gov For example, 2-[3-(trifluoromethyl)phenyl]isothiazolin-3-one was found to inhibit telomerase activity with an IC50 in the low micromolar range and was shown to be highly selective for telomerase over other DNA polymerases. nih.gov The proposed mechanism of inhibition involves interaction with a cysteine residue in the enzyme. nih.gov

Table 7: Telomerase Inhibition by an Isothiazolone Derivative

| Compound | Target | IC50 (µM) | Ki (µM) |

|---|---|---|---|

| 2-[3-(trifluoromethyl)phenyl]isothiazolin-3-one (TMPI) | Telomerase | 1.0 | 2.5 |

Lactate Dehydrogenase (LDH) Inhibition

Lactate dehydrogenase (LDH) is a critical enzyme in anaerobic glycolysis, and its inhibition is a target of interest in various therapeutic areas, including cancer research. nih.gov The search for novel LDH inhibitors has led to the investigation of various small molecules. However, based on the currently available scientific literature, there are no specific in vitro studies that have evaluated the inhibitory activity of 2-Mercapto-5-pyridin-3-ylmethylene-thiazol-4-one against lactate dehydrogenase. While some thiazole-based compounds have been designed and analyzed in silico for their potential to interact with human LDH-A (hLDHA), experimental data for this specific molecule is not present in the reviewed sources. researchgate.net

Exploration of Mechanisms of Action at the Molecular and Cellular Level

Understanding the precise molecular and cellular mechanisms of a compound is fundamental to evaluating its therapeutic potential. For 2-Mercapto-5-pyridin-3-ylmethylene-thiazol-4-one, the exploration of these mechanisms is still in a nascent stage.

Ligand-Target Biochemical Interaction Analysis

Cellular Pathway Modulation and Signaling Interruption

The effect of 2-Mercapto-5-pyridin-3-ylmethylene-thiazol-4-one on specific cellular pathways and signaling cascades has not been elucidated in the reviewed literature. Flavonoids and other heterocyclic compounds are known to modulate various signaling pathways, including those involved in cell survival and proliferation like the PKC, MAPKs, and PI3K/Akt pathways. nih.govresearchgate.net However, studies specifically investigating the impact of 2-Mercapto-5-pyridin-3-ylmethylene-thiazol-4-one on these or other cellular signaling pathways are currently unavailable.

Investigation of Hybrid Molecular Systems for Enhanced Activity

The concept of creating hybrid molecules by combining different pharmacophores is a growing area of interest in medicinal chemistry to enhance biological activity. mdpi.comrsc.org Thiazolidinone scaffolds are often used in the design of such hybrid molecules to target various diseases, including cancer. mdpi.comresearchgate.net While there is research on hybrid molecules incorporating the thiazolidinone core, specific studies detailing the synthesis or enhanced activity of hybrid molecular systems based on 2-Mercapto-5-pyridin-3-ylmethylene-thiazol-4-one were not found in the reviewed scientific reports.

Structure Activity Relationship Sar Studies and Rational Design Principles

Elucidation of Structural Determinants for Biological Efficacy

The biological activity of the 2-mercaptothiazolone core is intricately linked to the nature and placement of various substituents on its heterocyclic rings. Researchers have explored how modifications to the thiazolone and pyridine (B92270) moieties can dramatically alter the compound's interaction with biological targets.

The electronic properties of substituents play a critical role in modulating the biological activity of thiazole (B1198619) derivatives. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can influence the molecule's polarity, lipophilicity, and ability to form hydrogen bonds, thereby affecting its pharmacokinetic and pharmacodynamic properties.

Research indicates that the effect of these groups is highly context-dependent. For instance, in one study on thiazole derivatives, a compound featuring a methyl group (an EDG) at position 4 of the thiazole ring demonstrated the most potent inhibitory effect against certain cell lines nih.gov. Replacing this methyl group with a carbonyl group (an EWG) led to a decrease in this inhibitory effect nih.gov. This suggests that increased electron density on the thiazole ring may be favorable for activity in this specific context. The basicity and nucleophilicity of the thiazole ring are generally increased by EDGs and decreased by potent EWGs like a nitro group globalresearchonline.net.

Conversely, studies on other heterocyclic systems have shown that EWGs can be beneficial. In a series of benzamide derivatives, compounds with electron-withdrawing chloro, methoxy, and nitro groups on a phenyl ring exhibited significant activity rjptonline.org. Similarly, derivatives of 2-mercaptobenzothiazole containing 3-NO2-C6H4 or 4-Cl-C6H4 groups (both EWGs) showed maximum activity in one study, while substitutions with other EWGs (4-NO2-C6H4) or EDGs (4-OH-C6H4, 2-NH2-C6H4) markedly reduced or eliminated activity nih.gov. Another study concluded that a combination of a chlorine atom (EWG) and a methoxy group (EDG) at the para position resulted in significantly higher fungicidal activity than other combinations orientjchem.org.

Table 1: Influence of Substituent Nature on Biological Activity

| Scaffold/Series | Substituent | Electronic Nature | Observed Effect on Activity |

|---|---|---|---|

| Thiazole Derivative | Methyl | Electron-Donating | Strongest inhibitory effect nih.gov |

| Thiazole Derivative | Carbonyl | Electron-Withdrawing | Decreased inhibitory effect nih.gov |

| nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govmdpi.comthiadiazoles | 3-NO2-C6H4 / 4-Cl-C6H4 | Electron-Withdrawing | Maximum activity observed nih.gov |

| nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govmdpi.comthiadiazoles | 4-OH-C6H4 / 4-NH2-C6H4 | Electron-Donating | Markedly reduced or lost activity nih.gov |

| 2-Aryl-3-[substituted pyridin-2-yl]-amino/methylamino thiazolidin-4-ones | p-Cl and p-OMe | Withdrawing & Donating | Higher fungicidal activity orientjchem.org |

Studies on N-(pyridin-3-ylmethyl)-2-aminothiazoline derivatives have specifically demonstrated the effect of substituent structure at the 5-position of the thiazoline ring on the compound's esterase profile researchgate.net. This highlights the sensitivity of this particular position to modification. In another series of compounds, the introduction of substituents at the 5 and 6 positions of a benzothiazole ring was found to improve PPARα agonistic activity, whereas unsubstituted derivatives were inactive nih.gov.

Interestingly, the impact of positional changes is not always pronounced. For example, in one investigation of thiazolidin-4-ones, replacing the position of a trifluoromethyl (-CF3) group on the pyridine ring from the 5-position to the 3-position did not produce any remarkable change in fungicidal activity orientjchem.org. This suggests that for certain scaffolds and biological targets, some positions on the heterocyclic rings may be more tolerant of substitution than others. The acidity of the pyridine ring itself is also known to be affected differently by substituents at various positions; for example, a methoxy group at the 4-position influences acidity more than one at the 2-position researchgate.net.

Modifying the core heterocyclic structure or introducing large, bulky groups can profoundly impact biological activity. Replacing the pyridine ring with other heterocyclic systems is a common strategy to probe the SAR of a compound series. However, this can lead to a significant loss of potency. In the development of thiadiazole agonists, replacing a key phenyl ring with other heterocycles, including 2-pyridyl, 3-pyridyl, or 4-pyridyl analogues, resulted in a complete loss of agonist activity nih.gov. This underscores the specific and crucial role the original ring system can play in target recognition and binding.

The addition of bulky groups can also have a significant effect. In some cases, increased bulk is beneficial. For instance, the activity of certain 3-aryloxymethyl-4-[2-(benzimidazolyl-thio)-acetamido]-5-mercapto-1,2,4-triazole derivatives was attributed to the substitution of bulkier groups on the triazole ring rjptonline.org. Conversely, the absence of a key thiazole moiety in other derivatives has been correlated with a loss of inhibitory activity, indicating the importance of the core scaffold itself nih.gov. Fusing the thiazole ring to other systems, such as in thiazolo[3,2-a]benzimidazoles, creates larger, more rigid structures that can lead to novel biological activities mdpi.com.

Design of Novel 2-Mercapto-5-pyridin-3-ylmethylene-thiazol-4-one Analogues Based on SAR Insights

The knowledge gleaned from SAR studies provides a roadmap for the rational design of new and improved analogues. Strategies often involve modifying the core scaffold or hybridizing it with other known bioactive fragments to enhance desired properties.

Scaffold modification, or scaffold hopping, involves making significant changes to the core structure of a molecule while aiming to retain or improve its biological activity. This can involve altering the ring size, changing the type or number of heteroatoms, or fusing additional rings to the core.

One successful approach has been the development of bicyclic core structures. For example, the rational design of PI3K-beta inhibitors led to the creation of a novel thiazolopyrimidinone series, which represents a significant modification of a simpler thiazolone scaffold nih.govnih.gov. Similarly, based on a screening hit, a series of novel thiazolone[3,2-a]pyrimidine-containing RNase H inhibitors were developed, demonstrating how a basic scaffold can be elaborated into a more complex and potent fused-ring system mdpi.comresearchgate.net. These strategies aim to optimize the presentation of key binding motifs in three-dimensional space to achieve better interaction with the biological target.

Molecular hybridization is a strategy that combines two or more distinct pharmacophores (the essential features of a molecule required for biological activity) into a single hybrid compound. This can lead to molecules with dual modes of action or improved affinity and selectivity for a single target.

This principle has been effectively applied in the design of novel inhibitors. For example, the hybridization of privileged scaffolds such as isatin, dihydrothiazole, and benzenesulfonamide has been investigated to create new carbonic anhydrase inhibitors mdpi.com. Another study reported 2-mercaptobenzothiazole derivatives that incorporated both a 1,3,4-thiadiazole and a 3-chloro-2-azetidinone moiety, creating a hybrid molecule with antibacterial properties nih.gov. The goal of such hybridization is to leverage the favorable properties of each constituent pharmacophore to produce a synergistic effect in the final molecule mdpi.com.

Computational Chemistry and in Silico Approaches in Research and Development

Computer-Aided Drug Design (CADD) Methodologies

Computer-Aided Drug Design (CADD) encompasses a range of computational techniques that are instrumental in the design and discovery of new drugs. These methodologies are broadly categorized into structure-based and ligand-based approaches, both of which can be pivotal in elucidating the therapeutic potential of 2-Mercapto-5-pyridin-3-ylmethylene-thiazol-4-one.

Structure-Based Drug Design (SBDD)

Structure-Based Drug Design (SBDD) relies on the three-dimensional structure of the biological target, typically a protein or enzyme, to design and identify compounds that can bind to it with high affinity and selectivity.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of 2-Mercapto-5-pyridin-3-ylmethylene-thiazol-4-one, molecular docking simulations would be employed to predict its binding mode and affinity within the active site of a specific biological target. This is a crucial step in understanding its mechanism of action and for predicting its potential as an inhibitor or modulator of the target's function.

A hypothetical molecular docking study of 2-Mercapto-5-pyridin-3-ylmethylene-thiazol-4-one against a target protein would generate data such as binding energy, which indicates the strength of the interaction, and identify key amino acid residues involved in the binding.

| Parameter | Description | Example Value (Hypothetical) |

| Binding Energy (kcal/mol) | The estimated free energy of binding between the ligand and the target protein. | -8.5 |

| Interacting Residues | Amino acids in the active site of the protein that form hydrogen bonds, hydrophobic interactions, or other types of bonds with the ligand. | TYR234, LYS87, ASP123 |

| Hydrogen Bonds | Specific hydrogen bond interactions between the ligand and protein residues. | N-H...O=C (backbone) |

While molecular docking provides a static picture of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations would be used to assess the stability of the complex formed between 2-Mercapto-5-pyridin-3-ylmethylene-thiazol-4-one and its target protein over time. These simulations can reveal important information about the conformational changes that occur upon binding and the flexibility of the ligand in the active site. Such studies are crucial for validating the docking poses and for gaining a more accurate understanding of the binding thermodynamics.

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. In the context of 2-Mercapto-5-pyridin-3-ylmethylene-thiazol-4-one, virtual screening could be used to identify other compounds with similar or better binding properties from a large chemical database. This can be achieved by using the docking-predicted binding mode of the initial compound as a template to search for other molecules that can fit into the same binding pocket and make similar interactions.

Ligand-Based Drug Design (LBDD)

Ligand-Based Drug Design (LBDD) methodologies are employed when the three-dimensional structure of the biological target is unknown. These methods rely on the information from a set of known active and inactive molecules to develop a model that can predict the activity of new, untested compounds.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For 2-Mercapto-5-pyridin-3-ylmethylene-thiazol-4-one, a QSAR study would involve synthesizing a series of its derivatives with varying substituents and then measuring their biological activity. The structural properties of these derivatives, known as molecular descriptors, would then be correlated with their activity to develop a predictive QSAR model.

A QSAR model can be represented by a mathematical equation, such as:

pIC50 = c1Descriptor1 + c2Descriptor2 + ... + constant

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of biological activity), and the descriptors can be electronic, steric, or hydrophobic parameters. Such a model would be invaluable for predicting the activity of new, unsynthesized derivatives of 2-Mercapto-5-pyridin-3-ylmethylene-thiazol-4-one, thereby guiding the synthetic efforts towards more potent compounds.

| Descriptor | Description | Contribution to Activity (Hypothetical) |

| LogP | A measure of the compound's hydrophobicity. | Positive correlation |

| Molecular Weight | The mass of the molecule. | Negative correlation |

| Number of Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms. | Positive correlation |

Pharmacophore Modeling and Ligand Feature Mapping

Pharmacophore modeling is a crucial technique in rational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. lew.ronih.gov For a given compound, this involves mapping features such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic centers. researchgate.net A pharmacophore model for 2-Mercapto-5-pyridin-3-ylmethylene-thiazol-4-one would require data from its interactions with a known protein target, which is not currently available. Such a model would serve as a template for designing new molecules with potentially enhanced activity.

Similarity Search and Scaffold Hopping Approaches

Similarity searching and scaffold hopping are computational strategies used to identify novel compounds with similar biological activity but different core chemical structures. nih.govrsc.org Scaffold hopping, in particular, is valuable for discovering new intellectual property and improving pharmacokinetic properties. nih.govrsc.org Applying these techniques to 2-Mercapto-5-pyridin-3-ylmethylene-thiazol-4-one would involve using its structure as a query to search chemical databases for structurally diverse molecules that present a similar arrangement of key binding features. Without established biological activity or a validated pharmacophore model, the basis for such a search is absent.

Prediction of In Vitro Relevant Molecular Descriptors

In silico tools are widely used to predict the physicochemical properties of molecules, helping to prioritize candidates for synthesis and experimental testing.

Drug-Likeness Assessment (e.g., Lipinski's Rule of 5)

Drug-likeness is an evaluation of whether a compound possesses properties that would make it a likely orally active drug in humans. thaiscience.info Lipinski's Rule of Five is a widely used guideline that assesses parameters such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov While the theoretical values for 2-Mercapto-5-pyridin-3-ylmethylene-thiazol-4-one can be calculated, a comprehensive assessment requires comparative analysis within a specific research context, which is not available.

Hypothetical Drug-Likeness Profile This table is a theoretical calculation and not based on published experimental data for this specific compound.

| Parameter | Value | Lipinski's Rule (Violation if:) |

|---|---|---|

| Molecular Weight | ~221.27 g/mol | > 500 |

| Hydrogen Bond Donors | 1 | > 5 |

| Hydrogen Bond Acceptors | 3 | > 10 |

Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

ADME properties determine the pharmacokinetic profile of a drug candidate. mdpi.com Computational models can predict parameters like gastrointestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes. researchgate.netidaampublications.in Studies on related thiazole (B1198619) and pyridine (B92270) derivatives often include in silico ADME predictions to guide compound optimization. nih.govnih.gov However, no specific ADME predictions for 2-Mercapto-5-pyridin-3-ylmethylene-thiazol-4-one have been published.

Integration of In Silico and Experimental Findings

The most powerful application of computational chemistry in drug discovery is its integration with experimental validation. nih.gov In silico predictions (like docking scores or ADME profiles) are used to prioritize compounds for synthesis and in vitro testing. The experimental results are then used to refine the computational models in an iterative cycle. For 2-Mercapto-5-pyridin-3-ylmethylene-thiazol-4-one , the absence of both specific in silico predictions and corresponding experimental data precludes any discussion of such integration.

Future Perspectives and Research Directions

Development of Advanced Synthetic Routes for High-Yield and Sustainable Production

The future synthesis of 2-mercapto-5-pyridin-3-ylmethylene-thiazol-4-one and its derivatives will likely focus on developing more efficient, cost-effective, and environmentally friendly methodologies. Current synthetic strategies often rely on classical methods like the Knoevenagel condensation of 3-aryl-2-thioxothiazolidin-4-ones with appropriate aldehydes. nih.gov While effective, these methods can be improved.

Future research should explore advanced synthetic approaches such as:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields, as demonstrated in the synthesis of other heterocyclic compounds. mdpi.com

Green Chemistry Principles: The use of green solvents like ethanol (B145695)/water mixtures and cascade reactions, which combine multiple steps into a single operation, can enhance the sustainability of the synthesis. mdpi.com

Catalyst-Free Conditions: Developing methods that proceed under mild, catalyst-free conditions would be an eco-friendly advancement.

Ultrasound Sonication: This method has been used to optimize reaction conditions for the synthesis of related Schiff bases and could be applied to produce thiazole (B1198619) derivatives efficiently. researchgate.net

These advanced routes aim to provide rapid and reliable access to a diverse library of derivatives, facilitating further biological evaluation.

| Synthetic Strategy | Potential Advantages | Relevant Research Context |

| Microwave-Assisted Synthesis | Faster reaction rates, higher yields. | Efficient synthesis of 1,3-thiazines. mdpi.com |

| Cascade Reactions | Increased efficiency, reduced waste. | Construction of 5,6-dihydro-4H-1,3-thiazine scaffolds. mdpi.com |

| Green Solvents (e.g., EtOH/H₂O) | Reduced environmental impact, safer reaction conditions. | Used in thiol-involved cascade reactions. mdpi.com |

| Ultrasound Sonication | Optimized reaction conditions, potentially higher yields. | Synthesis of Schiff base derivatives. researchgate.net |

In-depth Mechanistic Investigations of Biological Activities at the Molecular Level

While preliminary studies may indicate biological activity, a profound understanding of the molecular mechanisms of action is crucial for further development. For many thiazolidin-4-one derivatives, activities such as anticancer effects have been linked to the induction of apoptosis and cell cycle arrest. nih.gov For instance, studies on related compounds showed they induced significant increases in both early and late apoptotic events in HT29 cancer cells. nih.gov

Future mechanistic studies on 2-mercapto-5-pyridin-3-ylmethylene-thiazol-4-one should focus on:

Cell Cycle Analysis: Investigating the specific phases of the cell cycle (e.g., S and G2/M phases) that are affected by the compound. nih.gov

Apoptosis Induction Pathways: Elucidating the specific molecular pathways (e.g., intrinsic vs. extrinsic) and key proteins involved in programmed cell death.

Enzyme Inhibition Kinetics: For compounds targeting specific enzymes, detailed kinetic studies are needed to determine the mode of inhibition.

Binding Site Interaction: Techniques like X-ray crystallography and advanced spectroscopic methods can reveal how the compound interacts with its biological target at an atomic level, confirming predictions from molecular docking studies.

Exploration of Novel Biochemical Targets for Therapeutic Intervention

The versatility of the thiazole and thiazolidinone scaffolds suggests that derivatives of 2-mercapto-5-pyridin-3-ylmethylene-thiazol-4-one could interact with a wide array of biochemical targets. Research on analogous structures has identified several potential targets that warrant investigation for this specific scaffold.

The exploration of novel targets is a critical step in discovering new therapeutic applications. Based on the activities of related compounds, future research could investigate the inhibitory potential of this scaffold against the targets listed below.

| Potential Biochemical Target | Therapeutic Area | Reference Compound Class |

| Phosphodiesterase 4 (PDE4) | Inflammatory Diseases | 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives. nih.govresearchgate.net |

| Cyclooxygenase-2 (COX-2) | Inflammation, Cancer | 2,3-diaryl-1,3-thiazolidin-4-one derivatives. nih.gov |

| Tubulin Polymerization | Cancer | 2,3-diaryl-1,3-thiazolidin-4-one derivatives. nih.gov |

| MurB Enzyme | Bacterial Infections | 4-thiazolidinone derivatives. nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | Cancer | Mercaptothiazole derivatives. researchgate.net |

| B-RAFV600E | Cancer | Mercaptothiazole derivatives. researchgate.net |

| Lipoxygenase (LOX) | Inflammation | 1,2,4-triazole analogues. sdu.dk |

Rational Design of Multi-Targeting Agents Based on the 2-Mercapto-5-pyridin-3-ylmethylene-thiazol-4-one Scaffold

The development of drugs that can modulate multiple targets simultaneously is a growing area in medicinal chemistry, offering potential for enhanced efficacy and overcoming drug resistance. mdpi.com The 2-mercapto-5-pyridin-3-ylmethylene-thiazol-4-one core is an ideal scaffold for the rational design of such multi-targeting agents.

Strategies for future research in this area include:

Molecular Hybridization: Combining the core scaffold with other known pharmacophores to create a single molecule with multiple activities. For example, merging features of COX-2 inhibitors and tubulin polymerization inhibitors has been explored with thiazolidin-4-one-based derivatives. nih.gov

Pharmacophore Merging: Designing new molecules that incorporate the key structural features required for binding to different targets.

Fragment-Based Design: Using structural information from different ligand-protein complexes to build a chimeric molecule capable of hitting multiple targets.

This approach could lead to the development of novel therapeutics for complex diseases like cancer, where targeting multiple pathways is often necessary.

Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by accelerating the identification and optimization of lead compounds. researchgate.net These computational tools can be applied to the 2-mercapto-5-pyridin-3-ylmethylene-thiazol-4-one scaffold to streamline the research process.

Future applications of AI and ML in this field include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing models to predict the biological activity of new derivatives based on their chemical structure, helping to prioritize which compounds to synthesize. researchgate.net

Virtual Screening and Molecular Docking: Using computational models to screen large virtual libraries of compounds for their potential to bind to specific biological targets. researchgate.net This can identify promising candidates for synthesis and experimental testing.

Predictive Modeling: ML algorithms can be trained on existing data to predict various properties, such as antiurease activity, with a certain degree of accuracy. researchgate.net

De Novo Drug Design: Employing generative AI models to design entirely new molecules based on the core scaffold, optimized for desired properties like high potency and low toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.